molecular formula C22H23ClN2O2S2 B11079850 N-(3-chloro-4-methoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1,3-thiazolidine-3-carbothioamide

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11079850
M. Wt: 447.0 g/mol
InChI Key: ZARWCSOWOYLBHI-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-13-THIAZOLIDINE-3-CARBOTHIOAMIDE is a complex organic compound with a unique structure that combines various functional groups, including a thiazolidine ring, a carbothioamide group, and phenyl rings substituted with chloro, methoxy, hydroxy, and methylbutynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-13-THIAZOLIDINE-3-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the carbothioamide group. The phenyl rings are then functionalized with the appropriate substituents (chloro, methoxy, hydroxy, and methylbutynyl groups) through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-13-THIAZOLIDINE-3-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The chloro and methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbothioamide group can produce primary or secondary amines.

Scientific Research Applications

N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-13-THIAZOLIDINE-3-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s properties make it useful in the development of new materials with specific functionalities, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-13-THIAZOLIDINE-3-CARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-(3-HYDROXY-3-METHYLBUT-1-YL)PHENYL]-13-THIAZOLIDINE-3-CARBOTHIOAMIDE
  • **N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-(3-HYDROXY-3-METHYLBUT-1-YL)PHENYL]-13-THIAZOLIDINE-3-CARBOTHIOAMIDE

Uniqueness

The uniqueness of N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-(3-HYDROXY-3-METHYLBUT-1-YL)PHENYL]-13-THIAZOLIDINE-3-CARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23ClN2O2S2

Molecular Weight

447.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C22H23ClN2O2S2/c1-22(2,26)11-10-15-4-6-16(7-5-15)20-25(12-13-29-20)21(28)24-17-8-9-19(27-3)18(23)14-17/h4-9,14,20,26H,12-13H2,1-3H3,(H,24,28)

InChI Key

ZARWCSOWOYLBHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C2N(CCS2)C(=S)NC3=CC(=C(C=C3)OC)Cl)O

Origin of Product

United States

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